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Compound of Interest

Compound Name: KRAS mutant protein inhibitor 1

Cat. No.: B12419428 Get Quote

A comprehensive analysis of two leading KRAS G12C inhibitors, sotorasib and adagrasib,

reveals distinct pharmacokinetic characteristics that may influence their clinical application.

This guide provides a detailed comparison of their absorption, distribution, metabolism, and

excretion profiles, supported by experimental data from key clinical trials. For researchers and

drug development professionals, this comparative analysis aims to offer a clear, data-driven

perspective on these two targeted therapies.

Sotorasib (formerly AMG 510) and adagrasib (formerly MRTX849) are orally administered,

irreversible inhibitors of the KRAS G12C mutant protein, a key driver in various solid tumors.

While both drugs target the same mutation, their pharmacokinetic behaviors exhibit notable

differences that are critical for understanding their efficacy and safety profiles.

Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for sotorasib and

adagrasib, derived from clinical trial data. These values provide a quantitative basis for

comparing the two drugs.
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Parameter
Sotorasib (960 mg
once daily)

Adagrasib (600 mg
twice daily)

Reference

Time to Maximum

Concentration (Tmax)
~1 hour ~6 hours [1][2]

Maximum

Concentration (Cmax)

1.3-fold higher with

960 mg vs 240 mg

dose

- [3]

Area Under the Curve

(AUC0-24h)

1.3-fold higher with

960 mg vs 240 mg

dose

- [3]

Half-life (t1/2) ~5.5 hours ~23-24 hours [2][4][5]

Volume of Distribution

(Vd/F)
211 L 942 L [1][2]

Plasma Protein

Binding
89% 98% [1][2]

Food Effect

High-fat meal

increases AUC by

25%

No clinically significant

effect
[1][6]

Absorption
Sotorasib is rapidly absorbed, reaching peak plasma concentrations approximately 1 hour after

oral administration.[1] In contrast, adagrasib exhibits a significantly longer time to peak

concentration, at around 6 hours.[2] The absorption of sotorasib is influenced by food, with a

high-fat meal increasing its AUC by 25%.[1] Adagrasib's absorption does not appear to be

significantly affected by food.[6]

Distribution
Sotorasib has a volume of distribution of 211 L.[1] Adagrasib shows a much larger apparent

volume of distribution at 942 L, suggesting more extensive tissue distribution.[2] Both drugs are

highly bound to plasma proteins, with sotorasib at 89% and adagrasib at 98%.[1][2]
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Metabolism
Both sotorasib and adagrasib are primarily metabolized in the liver. Sotorasib metabolism

involves non-enzymatic conjugation and oxidation primarily by CYP3A4.[1][7] Adagrasib is also

mainly metabolized by CYP3A4, with minor contributions from other CYP enzymes like

CYP2C8, CYP1A2, CYP2B6, CYP2C9, and CYP2D6 at steady state.[2] A notable

characteristic of adagrasib is its time-dependent inhibition of its own CYP3A4-mediated

metabolism.[8]

Excretion
The primary route of elimination for both drugs is through feces. For sotorasib, approximately

74% of the administered dose is recovered in feces (53% as unchanged drug) and about 6% in

urine (1% as unchanged drug).[1][7] Similarly, adagrasib is predominantly eliminated in the

feces, with about 75% of the dose recovered in feces (14% as unchanged) and a small

percentage (4.5%) in the urine (2% as unchanged).[2]

Experimental Protocols
The pharmacokinetic data presented here are primarily derived from the CodeBreaK 100

clinical trial for sotorasib (NCT03600883) and the KRYSTAL-1 clinical trial for adagrasib

(NCT03785249).[2][5][7][9]

Pharmacokinetic Analysis Methodology
A general workflow for the pharmacokinetic analysis in these trials is as follows:

Sample Collection: Blood samples are collected from patients at predetermined time points

after drug administration.

Plasma Separation: Plasma is separated from whole blood by centrifugation.

Sample Preparation: Plasma samples are typically prepared for analysis using protein

precipitation with a solvent like methanol or acetonitrile.[6][10][11] An internal standard is

added to the samples to ensure accuracy and precision of the quantification.[6]

LC-MS/MS Analysis: The prepared samples are injected into a liquid chromatography-

tandem mass spectrometry (LC-MS/MS) system.
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Chromatographic Separation: The drug and its metabolites are separated from other

plasma components on a C18 or similar reversed-phase column using a gradient elution

with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1%

formic acid) and an organic component (e.g., methanol or acetonitrile).[10][12]

Mass Spectrometric Detection: The separated compounds are then ionized (e.g., using

electrospray ionization in positive mode) and detected by a triple quadrupole mass

spectrometer operating in multiple reaction monitoring (MRM) mode.[12][13] This allows

for highly specific and sensitive quantification of the drug and its metabolites.

Data Analysis: The concentration of the drug in each plasma sample is determined by

comparing its peak area to that of the internal standard and a standard curve.

Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are then calculated from

the concentration-time data.

Visualizing the KRAS G12C Signaling Pathway and
Experimental Workflow
To further aid in the understanding of the mechanism of action and the experimental

procedures, the following diagrams are provided.
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Caption: KRAS G12C signaling pathway and the mechanism of action of sotorasib and

adagrasib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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